molecular formula C8H6ClN3 B13924946 5-Chloro-7-methylpyrido[3,4-B]pyrazine

5-Chloro-7-methylpyrido[3,4-B]pyrazine

Cat. No.: B13924946
M. Wt: 179.60 g/mol
InChI Key: PKLMOWXNKLJSCH-UHFFFAOYSA-N
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Description

5-Chloro-7-methylpyrido[3,4-B]pyrazine is a heterocyclic compound that features a pyrido-pyrazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methylpyrido[3,4-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with hydrazine derivatives, followed by cyclization to form the pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylpyrido[3,4-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

5-Chloro-7-methylpyrido[3,4-B]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways such as the Ras/Erk or PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-methylpyrido[2,3-B]pyrazine
  • 5-Chloro-7-methylpyrido[4,3-B]pyrazine
  • 5-Chloro-7-methylpyrido[3,4-C]pyrazine

Uniqueness

5-Chloro-7-methylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness can lead to distinct biological activities and applications compared to its analogs .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-7-methylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3

InChI Key

PKLMOWXNKLJSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN=C2C(=N1)Cl

Origin of Product

United States

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